![molecular formula C15H18N2O3 B6041476 N-(1H-indol-2-ylcarbonyl)leucine](/img/structure/B6041476.png)
N-(1H-indol-2-ylcarbonyl)leucine
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Overview
Description
N-(1H-indol-2-ylcarbonyl)leucine, also known as indole-2-carboxylic acid leucine (ICL), is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ICL is a derivative of indole-2-carboxylic acid (ICA), a naturally occurring compound found in plants, which has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of ICL is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. ICL has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of MAPKs, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
ICL has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anticancer activities.
Advantages and Limitations for Lab Experiments
ICL has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of ICL, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in vivo. Further studies are also needed to elucidate its mechanism of action and to identify its potential applications in the treatment of various diseases.
Synthesis Methods
ICL can be synthesized through a multi-step process that involves the reaction of ICA with leucine. The first step involves the protection of the carboxylic acid group of ICA with a suitable protecting group. This is followed by the reaction of the protected ICA with leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final step involves the removal of the protecting group to yield ICL.
Scientific Research Applications
ICL has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)7-13(15(19)20)17-14(18)12-8-10-5-3-4-6-11(10)16-12/h3-6,8-9,13,16H,7H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQBYYGAPDAZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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